(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane
Overview
Description
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: is a chemical compound characterized by its unique structure, which includes a cyclopropane ring and a prop-1-ynyl group with two methoxy substituents at the 3rd carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane typically involves the reaction of cyclopropane with a suitable alkyne precursor under controlled conditions. One common method is the alkyne metathesis reaction , where cyclopropane is reacted with a dimethoxypropyne derivative in the presence of a catalyst such as a ruthenium-based complex.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the pure compound.
Chemical Reactions Analysis
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Substitution reactions may involve the replacement of one of the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
(3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane: can be compared with other similar compounds, such as propynylcyclopropane and dimethoxypropene . While these compounds share structural similarities, this compound is unique due to its specific arrangement of functional groups and its reactivity profile.
Comparison with Similar Compounds
Propynylcyclopropane
Dimethoxypropene
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Properties
IUPAC Name |
3,3-dimethoxyprop-1-ynylcyclopropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-9-8(10-2)6-5-7-3-4-7/h7-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILWRCNCTWJUGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#CC1CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652127 | |
Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
436097-28-8 | |
Record name | (3,3-Dimethoxyprop-1-yn-1-yl)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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